(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide
Description
BenchChem offers high-quality (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2E)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26)/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWZOZIUBKAEMX-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(/C#N)\C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the fmn riboswitch, a novel drug target for the design of new antibiotics.
Mode of Action
It is suggested that uncharged ligands like this compound take advantage of π–π stacking interactions with the fmn riboswitch.
Biochemical Pathways
Similar compounds have been found to interact with the fmn riboswitch, which is involved in the regulation of gene expression in response to changes in metabolite concentrations.
Result of Action
Similar compounds have been found to be active against clostridium difficile infection in mice.
Action Environment
Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of similar compounds. For instance, high temperature has been found to increase the absorption of similar compounds, while low temperature decreases total translocation and translocation efficiency. Low light intensity tends to reduce the efficiency of basipetal translocation of similar compounds.
Biological Activity
(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. Its structure can be represented as follows:
This indicates the presence of functional groups that may contribute to its biological effects, such as the cyano group and the fluorophenyl moiety.
1. Kappa Opioid Receptor Modulation
Research indicates that compounds similar to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide exhibit activity at kappa opioid receptors (KOR). These receptors are implicated in pain modulation and have been targeted for developing analgesics with fewer side effects compared to traditional opioids .
2. Antinecroptotic Activity
A related compound, TAK-632, was studied for its ability to inhibit necroptosis, a form of programmed cell death associated with inflammation and disease. It targeted receptor-interacting protein kinases (RIPK1 and RIPK3), demonstrating significant protective effects in models of systemic inflammatory response syndrome . Although not identical, this suggests that (E)-2-cyano compounds may share similar pathways and could be explored for their necroptotic inhibition.
Case Study 1: Kappa Opioid Receptor Agonists
In a study examining various substituted acetamides, it was found that certain derivatives exhibited selective KOR agonism. The compounds showed promise in reducing pain without the addictive potential associated with mu-opioid receptor agonists. This highlights the therapeutic potential of compounds like (E)-2-cyano in pain management .
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory properties of thiazolidinone derivatives. The study revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro when tested against macrophage cells stimulated with lipopolysaccharides (LPS) . This suggests that (E)-2-cyano derivatives may also possess anti-inflammatory properties.
Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide exhibit antimicrobial activities. For instance, derivatives of this compound class have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the 4-fluorophenyl group enhances the lipophilicity and bioavailability of the compounds, potentially improving their antimicrobial efficacy.
Anticancer Activity
Studies have highlighted the anticancer potential of thiazolidinone derivatives, which include the target compound. These derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Synthetic Routes
The synthesis of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazolidinone core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Final modifications to achieve the desired phenethylacetamide structure.
Structural Characteristics
The molecular structure of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide can be described using its chemical formula . The presence of functional groups such as cyano and thiazolidinone contributes to its reactivity and biological activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide. Modifications in the molecular structure can lead to variations in potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances binding affinity to target proteins |
| Variation in alkyl chain length | Alters lipophilicity and cellular uptake |
| Changes in functional groups | Impacts overall stability and solubility |
Anticancer Screening
In a recent study, a series of thiazolidinone derivatives were screened for anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the thiazolidinone scaffold significantly enhanced cytotoxicity, suggesting that (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide could serve as a lead compound for further development.
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of compounds structurally related to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-phenethylacetamide against resistant bacterial strains. The findings revealed promising results, with several derivatives exhibiting significant antibacterial activity, thereby highlighting the potential application in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
